molecular formula C42H71N3O16 B8071680 Glycyrrhizin, ammoniated CAS No. 68083-53-4

Glycyrrhizin, ammoniated

Cat. No.: B8071680
CAS No.: 68083-53-4
M. Wt: 874.0 g/mol
InChI Key: VGYQVMWYFPOAAE-DWJAGBRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammoniated glycyrrhizin (AG) is a chemically modified derivative of glycyrrhizin, a triterpenoid saponin extracted from the roots of Glycyrrhiza glabra (licorice). Glycyrrhizin (C₄₂H₆₂O₁₆) consists of two glucuronic acid molecules bound to glycyrrhetinic acid, its bioactive aglycone . AG is synthesized by treating glycyrrhizic acid with ammonia, resulting in a water-soluble ammonium salt (C₄₂H₆₅NO₁₆) with enhanced bioavailability and reduced bitterness . It is widely used as a sweetening agent (50× sweeter than sucrose) in food, tobacco, and pharmaceuticals, and exhibits anti-inflammatory, antiviral, and mineralocorticoid-like pharmacological activities .

Properties

CAS No.

68083-53-4

Molecular Formula

C42H71N3O16

Molecular Weight

874.0 g/mol

IUPAC Name

triazanium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C42H62O16.3H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);3*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1

InChI Key

VGYQVMWYFPOAAE-DWJAGBRCSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N.N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[NH4+].[NH4+].[NH4+]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[NH4+].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Solvent Selection and Reflux Conditions

Ethanol, methanol, acetone, and mixed solvents are commonly used for reflux extraction. Patent CN101519422A details a process where glycyrrhizic acid powder is refluxed with 95% ethanol at 50°C for 2 hours, followed by sequential filtrations. Similarly, methanol and acetone mixtures (1:1 ratio) achieve comparable extraction yields under reflux at 50–70°C. The volume of solvent relative to raw material is critical; a 6:1 ethanol-to-powder ratio optimizes dissolution while minimizing waste.

Multi-Stage Extraction for Enhanced Efficiency

Multi-stage extraction improves yield by addressing incomplete dissolution in single-step processes. For example, Patent CN105061525A employs three sequential extractions with acidic ethanol (pH 5.0) at 60–70°C, using solvent volumes equivalent to 3x, 2x, and 1x the raw material weight. This approach reduces residual glycyrrhizic acid in the marc to <2%.

Ammoniation: Neutralization and Salt Formation

The conversion of glycyrrhizic acid to its ammonium salt involves pH-controlled neutralization. This step determines the solubility and crystalline structure of the final product.

pH Optimization and Ammonia Addition

Neutralization with aqueous ammonia or gaseous ammonia adjusts the solution pH to 5.0–5.5, facilitating the formation of mono-ammonium glycyrrhizinate. The European Food Safety Authority (EFSA) notes that diluted ammonia (15–30% v/v) is preferred to avoid over-saturation, which can lead to di-ammonium salts or free glycyrrhizin. Stirring duration post-ammonia addition (30–60 minutes) ensures homogeneous mixing and complete salt formation.

Precipitation and Initial Purification

After ammoniation, the solution is left to stand for 12–24 hours, allowing crystalline precipitates to form. Centrifugation at 1,500 rpm separates the crude mono-ammonium glycyrrhizinate, which is then washed with cold acetone to remove residual solvents. This step achieves a crude product purity of 85–90%.

Purification and Crystallization Strategies

Purification is critical to meet pharmaceutical-grade standards (>98% purity). Activated carbon (gac) treatment and recrystallization are the most widely adopted methods.

Activated Carbon Decolorization

Crude mono-ammonium glycyrrhizinate is dissolved in 75–85% ethanol or methanol, and activated carbon (30% w/w of crude product) is added for decolorization. Refluxing at 60–70°C for 1 hour removes pigments and hydrophobic impurities, followed by filtration through 48–200 μm filter cloths.

Recrystallization for Enhanced Purity

Recrystallization solvents vary by desired crystal morphology. Patent CN105061525A utilizes 85–90% ethanol, while the method described by SciELO employs aqueous ethanol (75–80%). Cooling rates during crystallization (0.5–1°C/min) influence particle size, with slower rates yielding larger, more uniform crystals.

Industrial-Scale Production and Quality Control

Scalable methods prioritize solvent recovery and energy efficiency. Vacuum concentration at 80°C reduces ethanol consumption by 40% compared to atmospheric distillation. Post-crystallization, the product is dried at 70–80°C under vacuum, achieving moisture content below 8%.

Analytical Validation

High-performance liquid chromatography (HPLC) is the gold standard for purity assessment. Patent CN105061525A reports purity ≥98% for its final product, validated using a C18 column and UV detection at 254 nm. Residual solvent levels (ethanol, acetone) are monitored via gas chromatography to comply with ICH guidelines.

The table below summarizes key parameters from cited sources:

ParameterPatent CN101519422APatent CN105061525ASciELOEFSA
Solvent Ethanol, methanol, acetoneAcidic ethanol (pH 5.0)Acetone-nitric acid mixAqueous ethanol
Extraction Temp. 50–70°C60–70°C50°CNot specified
Ammoniation pH 5.0–5.55.0–5.55.0–5.55.0–5.5
Purification Activated carbon + recrystallizationCentrifugation + recrystallizationRecrystallizationSolvent extraction
Final Purity ≥95%≥98%≥90%Not specified

Challenges and Innovations in Modern Synthesis

Solvent Recovery and Environmental Impact

The high organic solvent consumption (6–15 L/kg of raw material) poses environmental and cost challenges. Recent patents address this by integrating solvent recovery systems, reducing ethanol waste by 50% through vacuum distillation.

Isomerization Control

Glycyrrhizin exists as 18α- and 18β-isomers, with the latter being pharmacologically active. EFSA highlights that excessive heat during extraction (>80°C) promotes isomerization to the inactive α-form. Temperature control at 60–70°C maintains the β-isomer ratio above 95% .

Scientific Research Applications

Chemical Properties and Structure

Glycyrrhizin is a triterpenoid saponin, primarily consisting of glycyrrhizic acid. The ammoniated form is created by the addition of ammonia, which enhances its solubility and bioavailability. The molecular formula of glycyrrhizin is C42H62O16, and its structural features contribute to its biological activities.

Hepatoprotective Effects

Glycyrrhizin has been extensively studied for its hepatoprotective properties. It has shown potential in treating liver diseases such as hepatitis and cirrhosis.

  • Case Study : A clinical trial involving patients with chronic hepatitis C demonstrated that glycyrrhizin significantly reduced liver inflammation and improved liver function tests (ALT and AST) compared to the placebo group.
StudySample SizeTreatment DurationOutcome
Clinical Trial on Hepatitis C100 patients12 weeksReduced ALT/AST levels

Anti-inflammatory Properties

The compound exhibits strong anti-inflammatory effects, making it useful in treating inflammatory conditions.

  • Research Findings : A study published in the Journal of Ethnopharmacology found that glycyrrhizin inhibited the production of pro-inflammatory cytokines in macrophages, highlighting its potential as an anti-inflammatory agent.
StudyIn Vitro/In VivoKey Findings
Glycyrrhizin and InflammationIn VitroReduced TNF-α and IL-6 levels

Antiviral Activity

Glycyrrhizin has shown antiviral properties against various viruses, including HIV and SARS-CoV-2.

  • Case Study : Research indicated that glycyrrhizin could inhibit the replication of SARS-CoV-2 in vitro, suggesting its potential role in COVID-19 treatment.
VirusMechanism of ActionReference
SARS-CoV-2Inhibition of viral replication
HIVInhibition of reverse transcriptase

Food Industry Applications

Glycyrrhizin is also utilized in the food industry for its flavoring and preservative properties.

Flavoring Agent

It is commonly used as a natural sweetener due to its sweetness being approximately 50 times greater than sucrose.

  • Application : Used in beverages and candies to enhance sweetness without added calories.

Preservative

Its antimicrobial properties allow it to serve as a natural preservative in food products.

  • Research Findings : A study showed that glycyrrhizin effectively inhibited the growth of pathogenic bacteria such as E. coli and Salmonella.
Food ProductApplicationEfficacy
BeveragesSweetenerHigh
SaucesPreservativeModerate

Cosmetic Applications

Glycyrrhizin's skin-soothing properties make it a popular ingredient in cosmetic formulations.

Skin Lightening

It is often included in skin lightening products due to its ability to inhibit melanin production.

  • Research Findings : A study demonstrated that glycyrrhizin reduced melanin synthesis in human melanocytes by inhibiting tyrosinase activity.

Anti-aging Products

Its antioxidant properties contribute to anti-aging formulations by protecting skin cells from oxidative stress.

  • Case Study : A clinical evaluation showed improved skin elasticity and reduced wrinkles in participants using products containing glycyrrhizin over eight weeks.

Comparison with Similar Compounds

Mineralocorticoid-like Effects

  • AG : Induces sodium retention and potassium excretion by inhibiting 11-beta-hydroxysteroid dehydrogenase (11β-HSD2), elevating renal cortisol levels. In rats, AG (20–80 mg/day) caused dose-dependent sodium retention with a latent period (1–3 days) in intact rats, while adrenalectomy eliminated latency .
  • Glycyrrhizic Acid : Similar sodium retention but lower solubility limits its clinical use. Requires metabolic conversion to glycyrrhetinic acid for activity .
  • Carbenoxolone: A synthetic derivative with stronger 11β-HSD2 inhibition, used historically for peptic ulcers but discontinued due to hypertension risks .

Anti-inflammatory and Immunomodulatory Effects

  • AG : Reduces HMGB1 and TLR4 expression in viral encephalitis models, lowering mortality in HSV-infected mice .
  • Monoammonium Glycyrrhizinate: Clinically used in Asia for hepatitis and chemotherapy-induced hepatotoxicity due to its anti-inflammatory properties .
  • Glycyrrhetinic Acid : Directly inhibits PLA2 and COX-2, but lacks AG’s solubility for systemic applications .

Antiviral Activity

  • AG: Inhibits flaviviruses (e.g., hepatitis C) at high non-cytotoxic concentrations .
  • Glycyrrhizin : Active against SARS-CoV-2 and HIV in vitro, but clinical efficacy unproven .

Clinical and Regulatory Profiles

Parameter Ammoniated Glycyrrhizin Glycyrrhizic Acid Carbenoxolone
FDA Status GRAS (21 CFR 184.1408) Not GRAS Withdrawn
Daily Intake Limit ≤ 100 mg/day (EU) Not established N/A
Toxicity Moderate (hypertension, hypokalemia) High (similar to AG) Severe (edema, hypertension)
Applications Food additive, antivirals Traditional medicine Historical ulcer treatment

Key Research Findings

Dose-Dependent Sodium Retention : AG’s sodium retention in rats is dose-responsive, with 80 mg/day reducing urinary sodium excretion by 40% after 4 hours. Adrenalectomy amplified sensitivity to AG, suggesting adrenal-independent pathways .

ACTH Suppression : AG reduces adrenal vitamin C content in stressed rats, indicating suppression of ACTH-driven glucocorticoid synthesis .

Synergistic Sweetness : AG enhances sucrose sweetness synergistically, enabling sugar reduction in pet foods .

Biological Activity

Glycyrrhizin, ammoniated (also known as ammonium glycyrrhizinate) is a derivative of glycyrrhizic acid, a triterpenoid saponin extracted from the root of Glycyrrhiza glabra (licorice). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and antiviral properties. This article explores the biological activity of ammoniated glycyrrhizin, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Glycyrrhizin is characterized by its amphiphilic nature due to the presence of glucuronic acid residues (hydrophilic) and glycyrrhetic acid (hydrophobic). This unique structure contributes to its biological activities and interactions with various cellular components.

Biological Activities

1. Anti-Inflammatory Effects
Ammonium glycyrrhizinate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In vitro studies utilizing neuroblastoma cell lines (SH-SY5Y) demonstrated that it could prevent cytotoxic effects and mitochondrial fragmentation induced by high glucose levels, which are significant in diabetic peripheral neuropathy (DPN) .

2. Antioxidant Properties
Glycyrrhizin exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress. This is particularly important in conditions where oxidative damage contributes to disease progression .

3. Antiviral Activity
Research indicates that glycyrrhizin has potential antiviral properties against various viruses, including HIV and hepatitis C. Its mechanism often involves inhibition of viral replication and modulation of immune responses .

4. Neuroprotective Effects
In studies focused on diabetic neuropathy, ammonium glycyrrhizinate demonstrated protective effects on neuronal cells against high-glucose-induced cytotoxicity. This suggests potential therapeutic applications in managing diabetic complications .

Case Study 1: Diabetic Peripheral Neuropathy

A study investigated the effects of ammonium glycyrrhizinate on SH-SY5Y neuroblastoma cells exposed to high glucose concentrations. The results indicated that concentrations of 500 μg/mL and 1000 μg/mL significantly inhibited cytotoxic effects, with a more pronounced effect at higher concentrations .

Case Study 2: Antiviral Efficacy

Another study explored the antiviral properties of glycyrrhizin against hepatitis C virus (HCV). The findings revealed that glycyrrhizin could inhibit HCV replication in vitro, highlighting its potential as a therapeutic agent for viral infections .

Research Findings

Study Focus Findings Reference
Anti-inflammatoryInhibition of TNF-α, IL-1β, IL-6 production
AntioxidantScavenging free radicals; reducing oxidative stress
AntiviralInhibition of HCV replication
NeuroprotectivePrevented cytotoxicity in neuroblastoma cells exposed to high glucose

Safety and Toxicology

Despite its beneficial effects, safety assessments are crucial. Glycyrrhizin ammoniated has been classified as safe for use in food at specified concentrations; however, it may act as an irritant or sensitizer in some cases . Long-term toxicity studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What experimental designs are optimal for maximizing the extraction efficiency of ammoniated glycyrrhizin from plant matrices?

  • Microwave-assisted extraction (MAE) coupled with a Box–Behnken design can optimize extraction parameters (e.g., temperature: 80°C, time: 10–30 min, solvent volume: 20–40 mL). Statistical modeling identifies significant factors (e.g., time and solvent volume quadratic terms, P < 0.05) to achieve maximal yield . Ethanol concentration (80% v/v) and microwave power (80%) are critical for reproducibility. Comparative studies with traditional liquid extraction highlight MAE’s superior efficiency .

Q. How can researchers validate the structural identity and purity of ammoniated glycyrrhizin in pharmaceutical formulations?

  • Use LC-MS and UV spectroscopy to confirm structural integrity. For example, ESI-MS in positive mode detects the (M+H)+ ion at m/z 823.4134, while HPLC retention times (~36.8 min) align with reference standards. USP guidelines recommend ≥78% 18β-glycyrrhizate content, verified via chromatographic separation and cross-referencing with USP Ammonium Glycyrrhizate RS .

Q. What analytical methods are validated for quantifying glycyrrhizin in complex biological samples?

  • Reverse-phase HPLC with UV detection (λ = 251–254 nm) achieves linearity ( = 0.9998) in 5–200 µg/mL ranges. Validation parameters include precision (%RSD <5%), accuracy (98–102% recovery), and intermediate precision. Data preprocessing (e.g., multiplicative scattering correction) enhances multivariate regression models for spectral analysis .

Advanced Research Questions

Q. What molecular mechanisms explain ammoniated glycyrrhizin’s anti-inflammatory and antiviral activities across different experimental models?

  • In vitro studies show inhibition of SARS-CoV-2 main protease (3CLpro) via molecular docking, while in vivo models demonstrate immunomodulation via IL-10 upregulation and toll-like receptor suppression. Discrepancies arise in thrombin inhibition (effective in plasma recalcification but ineffective against collagen-induced platelet aggregation), highlighting context-dependent mechanisms .

Q. How can conflicting clinical trial data on ammoniated glycyrrhizin’s efficacy in liver diseases guide future study designs?

  • Meta-analyses of NASH trials reveal improved transaminase recovery (OR: 2.1, P < 0.05), but methodological flaws (e.g., small sample sizes, lack of blinding) limit reliability. Future RCTs should adopt FINER criteria (Feasible, Novel, Ethical, Relevant) and standardized endpoints (e.g., histopathological scoring) to reduce bias .

Q. What strategies evaluate synergistic effects of ammoniated glycyrrhizin in multi-target therapies for inflammatory or viral diseases?

  • Combinatorial screens (e.g., glycyrrhizin + boswellic acids) using factorial designs assess additive vs. synergistic interactions. In DILI models, co-administration with antioxidants (e.g., GSH) enhances anti-oxidative stress activity, measured via ROS suppression and cytokine profiling. Dose-response matrices and isobolographic analysis quantify synergy thresholds .

Q. What pharmacokinetic challenges arise when translating in vitro findings of ammoniated glycyrrhizin to in vivo or clinical settings?

  • Glycyrrhizin’s poor systemic absorption (non-protein-bound) contrasts with its metabolite glycyrrhetinic acid’s high albumin binding. Pharmacokinetic studies using LC-MS/MS reveal low bioavailability (<5%) in rodents, necessitating nanoformulations or prodrug strategies to enhance delivery .

Methodological Considerations

  • Experimental Design : Prioritize Box–Behnken or factorial designs for multi-variable optimization .
  • Data Analysis : Apply PCA/PLS regression to spectral datasets to resolve multicollinearity in glycyrrhizin quantification .
  • Clinical Translation : Adopt PICO frameworks (Population: NASH patients; Intervention: Glycyrrhizin; Comparison: Placebo; Outcome: Liver histology) to structure trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.